molecular formula C5H14NO6P B1210341 L-alpha-Glycerophosphorylethanolamine CAS No. 33049-08-0

L-alpha-Glycerophosphorylethanolamine

Cat. No. B1210341
CAS RN: 33049-08-0
M. Wt: 215.14 g/mol
InChI Key: JZNWSCPGTDBMEW-RXMQYKEDSA-N
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Description

Synthesis Analysis

L-alpha-GPE can be synthesized through several biochemical pathways. A novel chemical synthesis method for a related compound, 1-O-hexadecyl-rac-glycero-3-phosphorylethanolamine, provides insights into the synthetic approaches for L-alpha-GPE derivatives. This method involves the decomposition of 1-O-hexadecyl diazohydroxyacetone to produce the final compound, demonstrating the complexity and efficiency of synthetic strategies for such phospholipids (Das & Hajra, 1996).

Molecular Structure Analysis

The molecular structure of L-alpha-GPE is characterized by its glycerophosphoethanolamine backbone, which allows it to integrate into cellular membranes and participate in various biological functions. Studies on the modification of glycerolipid metabolism highlight the incorporation of similar compounds into phospholipids, indicating the structural adaptability and functionality of L-alpha-GPE in cellular contexts (Blank et al., 1975).

Chemical Reactions and Properties

L-alpha-GPE is involved in several chemical reactions, including interactions with amyloid beta-peptides. It has shown protective properties in vitro models of degeneration, suggesting its potential in recovering cells from oxidative stress and mitochondrial impairment. This evidences the compound's antioxidant effects and its role in improving membrane fluidity, which is crucial for cell survival and function (Bisaglia et al., 2004).

Physical Properties Analysis

The physical properties of L-alpha-GPE, particularly its phase behavior in hydrated conditions, have been studied to understand its role as a cryoprotectant and its effects on membrane stability and dynamics. The phase behavior of related phosphatidylethanolamines in glycerol/water mixtures, which maintains a stable lamellar liquid crystalline phase, suggests the importance of L-alpha-GPE's physical properties in biological membranes and its potential application in cryopreservation (Williams et al., 1991).

Chemical Properties Analysis

The chemical properties of L-alpha-GPE, such as its interactions with peptide antibiotics and its role in modifying cellular signaling and membrane composition, demonstrate its biochemical significance. Complex formation with lysophosphatidylethanolamine highlights the specificity of L-alpha-GPE's interactions and its potential in modulating biological activities, including antimicrobial and antitumor effects (Wakamatsu et al., 1990).

Scientific Research Applications

Neuroprotection and Antioxidant Effects

  • Astrocyte Recovery and Oxidative Stress Reduction : L-alpha-Glycerophosphorylethanolamine (alpha-GPE) has shown efficacy in recovering astrocytes from mitochondrial membrane integrity and potential derangement, as well as cellular oxidative stress induced by amyloid beta-peptides. This suggests alpha-GPE's potential role in neuroprotection, specifically in conditions related to amyloid fragments such as Alzheimer's disease. The compound demonstrated antioxidant effects in a rat model of chronic gliosis, indicating its protective properties against neurodegeneration and inflammation (Bisaglia et al., 2004).

Phosphatidylethanolamine Metabolism

  • Cellular Functions and Disease Associations : Phosphatidylethanolamine (PE), closely related to alpha-GPE, is crucial in various cellular functions. It serves as a precursor for phosphatidylcholine and influences membrane topology, fusion processes, oxidative phosphorylation, mitochondrial biogenesis, and autophagy. PE metabolism has significant implications in health, with associations found in Alzheimer's disease, Parkinson's disease, nonalcoholic liver disease, and pathogenic virulence (Calzada et al., 2016).

Plant Growth and Senescence

  • Agricultural Bio-Regulation : Lyso-phosphatidylethanolamine (LPE), related to alpha-GPE, is utilized as a plant bio-regulator. It has shown effects in delaying senescence in leaves and fruits, improving shelf-life post-harvest, and mitigating ethylene-induced processes. This underscores the potential of such compounds in agricultural applications, particularly in enhancing product quality and longevity (Cowan, 2009).

Endocannabinoid System Interaction

  • Anandamide Precursor Formation : Alpha-GPE and related compounds play a role in the biosynthesis of anandamide, an endocannabinoid. The enzymatic conversion involves the formation of glycerophospho-N-acyl ethanolamines (GP-NAEs), leading to the generation of anandamide. This process, occurring in the nervous system, is critical for understanding physiological processes like inflammation and pain (Simon & Cravatt, 2008).

properties

IUPAC Name

2-aminoethyl [(2R)-2,3-dihydroxypropyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO6P/c6-1-2-11-13(9,10)12-4-5(8)3-7/h5,7-8H,1-4,6H2,(H,9,10)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNWSCPGTDBMEW-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(O)OCC(CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(COP(=O)(O)OC[C@@H](CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-alpha-Glycerophosphorylethanolamine

CAS RN

33049-08-0
Record name alpha-Glycerophosphorylethanolamine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033049080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-alpha-Glycerophosphorylethanolamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15872
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name .ALPHA.-GLYCEROPHOSPHORYLETHANOLAMINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O35QN01X8F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MJ Drescher, DG Drescher - Comparative Biochemistry and …, 1987 - europepmc.org
… by cation-exchange HPLC with fluorescence detection of orthophthalaldehyde adducts, L-alpha-amino adipic acid, O-phosphoethanolamine, L-alpha-glycerophosphorylethanolamine, …
Number of citations: 4 europepmc.org
P Gareri, A Castagna, AM Cotroneo… - Journal of …, 2017 - content.iospress.com
Background: Citicoline can have beneficial effects both in degenerative and in vascular cognitive decline in a variety of ways (apoptosis inhibition, neuroplasticity potentiation, …
Number of citations: 57 content.iospress.com
A Castagna, A Fabbo, C Manzo… - Journal of …, 2021 - content.iospress.com
… Previous treatment with other cholinergic precursors (ie, choline alphoscerate, choline bitartrate, L-alpha-glycerophosphorylethanolamine) or other nootropics (such as homotaurine) …
Number of citations: 12 content.iospress.com
A Castagna, C Manzo, A Fabbo, R Lacava… - Clinical Drug …, 2021 - Springer
… The exclusion criterion was previous treatment with other cholinergic precursors (ie choline alphoscerate, choline bitartrate, l-alpha-glycerophosphorylethanolamine) or other nootropics …
Number of citations: 6 link.springer.com

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